molecular formula C11H12N4O3 B1373101 Ethyl 4-[(azidoacetyl)amino]benzoate CAS No. 1160748-33-3

Ethyl 4-[(azidoacetyl)amino]benzoate

Cat. No.: B1373101
CAS No.: 1160748-33-3
M. Wt: 248.24 g/mol
InChI Key: FLSULPYONYFOKP-UHFFFAOYSA-N
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Description

Ethyl 4-[(azidoacetyl)amino]benzoate is a chemical compound with the molecular formula C11H12N4O3 and a molecular weight of 248.24 . It belongs to the azidoacetyl group, which is characterized by its nitrile oxide intermediate.


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C11H12N4O3/c1-2-18-11(17)8-3-5-9(6-4-8)14-10(16)7-13-15-12/h3-6H,2,7H2,1H3,(H,14,16) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 248.24 g/mol . It has a topological polar surface area of 69.8 Ų and a complexity of 344 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound is stable under normal conditions, but it may be decomposed by heat or light.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

  • Ethyl 4-[(azidoacetyl)amino]benzoate is involved in the formation of hydrogen-bonded supramolecular structures. For example, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate forms chains and sheets through N-H...O hydrogen bonds, contributing to a variety of supramolecular architectures (Portilla et al., 2007).

Peptidyl Difluoro-Aminopropionate Synthesis

  • This compound is used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionates, potentially serving as proteinase inhibitors (Angelastro et al., 1992).

Optical Nonlinear Properties

  • Schiff base compounds derived from ethyl 4-amino benzoate exhibit nonlinear refractive index and optical limiting properties, making them candidates for optical limiter applications (Abdullmajed et al., 2021).

Anti-Juvenile Hormone Activity

  • Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, a derivative of ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate, has strong anti-juvenile hormone activity, impacting the metamorphosis process in Bombyx mori (Kaneko et al., 2011).

Cooperative Motion in Amorphous Polymers

  • This compound derivatives can be used in the synthesis of amorphous polymers, which exhibit cooperative motion of polar side groups, relevant for photoinduced birefringence applications (Meng et al., 1996).

Novel Anti-Juvenile Hormone Agents Synthesis

  • This compound is utilized in the synthesis of novel anti-juvenile hormone agents, influencing larval development in insects (Kuwano et al., 2008).

Antiplatelet Activity

  • This compound derivatives have been synthesized and evaluated for their selective anti-PAR4 activity, contributing to antiplatelet drug development (Chen et al., 2008).

Properties

IUPAC Name

ethyl 4-[(2-azidoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-2-18-11(17)8-3-5-9(6-4-8)14-10(16)7-13-15-12/h3-6H,2,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSULPYONYFOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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